molecular formula C12H10O2 B1594345 [1,1'-Biphenyl]-3,3'-diol CAS No. 612-76-0

[1,1'-Biphenyl]-3,3'-diol

Cat. No.: B1594345
CAS No.: 612-76-0
M. Wt: 186.21 g/mol
InChI Key: VZQSBJKDSWXLKX-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-3,3'-diol (CAS RN: 612-76-0) is a biphenyl derivative with hydroxyl groups at the 3 and 3' positions. Its molecular formula is C₁₂H₁₀O₂, with a molecular weight of 186.2066 g/mol . The compound is also known as m,m'-biphenol and is structurally characterized by a planar biphenyl core with hydroxyl groups para to the inter-ring bond. The IUPAC Standard InChIKey is VZQSBJKDSWXLKX-UHFFFAOYSA-N, and it is a solid at room temperature .

Its hydroxyl groups enable hydrogen bonding, influencing solubility and reactivity.

Properties

IUPAC Name

3-(3-hydroxyphenyl)phenol
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQSBJKDSWXLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031446
Record name 3,3'-Biphenyldiol
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Molecular Weight

186.21 g/mol
Source PubChem
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CAS No.

612-76-0, 68334-50-9
Record name 3,3′-Dihydroxybiphenyl
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Record name 3,3'-Biphenyldiol
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Record name (1,1'-Biphenyl)-ar,3-diol
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Record name [1,1'-Biphenyl]-ar,3-diol
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Record name 3,3'-Biphenyldiol
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Record name [1,1'-biphenyl]diol
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Record name 3,3'-Biphenol
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Preparation Methods

Direct Hydroxylation of Biphenyl Derivatives

One classical approach to prepare [1,1'-Biphenyl]-3,3'-diol involves selective hydroxylation of biphenyl or substituted biphenyl derivatives. This can be achieved by:

  • Chlorination followed by Hydroxylation: For example, 4,4'-dichlorobiphenyl can be synthesized by chlorination of biphenyl using chlorine gas in the presence of iron(III) chloride catalyst. Subsequently, hydroxyl groups are introduced at the 3,3' positions via hydroxylation using a strong base such as sodium hydroxide and an oxidizing agent like hydrogen peroxide.

  • Base-mediated synthesis from Biphenol Precursors: A patented method describes the preparation of hydroxylated biphenyl compounds by reacting 4,4'-biphenol ([1,1'-biphenyl]-4,4'-diol) with bases such as potassium carbonate in amide-based solvents (e.g., N,N-dimethylformamide). This reaction proceeds under thermal conditions (170–230 °C) for extended periods (≥12 hours), yielding the desired dihydroxy biphenyl derivatives with high yield (~95%).

Cross-Coupling Reactions

  • Suzuki-Miyaura Cross-Coupling: This widely used palladium-catalyzed reaction couples aryl halides with arylboronic acids to form biphenyl structures. In the context of biphenyl diols, appropriately substituted aryl halides and boronic acids bearing protected hydroxyl groups can be coupled under conditions involving solvents like dioxane or toluene at 80–120 °C. Post-coupling, deprotection yields the free diol.

  • Grignard Reagent Route: Another synthetic route involves preparation of arylmagnesium bromides (Grignard reagents) from aryl bromides, which then react with electrophilic partners to form biphenyl diols. For example, reacting (4-methylphenyl)magnesium bromide with thallium(I) bromide in anhydrous benzene produces methyl-substituted biphenyl diols.

Industrial Production Methods

Industrial synthesis of this compound and its derivatives typically scale up the laboratory methods with optimization for yield, purity, and cost-efficiency:

  • Continuous Flow Reactors: Continuous flow technology is employed to enhance reaction control, heat transfer, and scalability in processes such as chlorination and hydroxylation.

  • Solvent and Base Optimization: Use of amide-based solvents (e.g., DMF) improves solubility of reactants and prevents hardening of products, facilitating easier filtration and purification. Bases such as potassium carbonate are used in 2–4 equivalents relative to starting materials to drive the reaction efficiently.

  • Purification Techniques: Industrial purification involves recrystallization, filtration, washing to neutrality, and drying under controlled conditions to obtain high-purity products suitable for further use.

Reaction Parameters and Yield Data

The patented method for synthesizing hydroxylated biphenyls provides detailed data on reaction parameters influencing yield:

Parameter Range/Value Effect on Yield and Product Quality
Base equivalents 2 to 4 equivalents Sufficient base ensures complete reaction without excess waste
Solvent equivalents 1 to 30 equivalents (amide solvents) High solvent volume improves solubility and prevents hardening
Reaction temperature 170 to 230 °C Higher temperatures increase reaction rate; optimal ~200 °C
Reaction time ≥12 hours Prolonged reaction time ensures completion and high yield
Yield Up to 95% High yield due to optimized conditions and solvent choice

These conditions enable the synthesis of this compound derivatives with minimal byproducts and without the need for additional carbon dioxide or complex purification steps.

Research Findings and Notes

  • The use of amide-based solvents such as DMF enhances solubility of biphenol starting materials, preventing product hardening and facilitating filtration and acidification steps.

  • Avoiding the use of additional carbon dioxide during synthesis lowers internal pressure, allowing safer and more energy-efficient reactions.

  • The Suzuki-Miyaura method is favored for functionalized biphenyl diols, enabling introduction of various substituents and fine-tuning of properties.

  • Industrial processes emphasize continuous flow and optimized reaction parameters to maximize throughput and product consistency.

Scientific Research Applications

Chemistry: [1,1’-Biphenyl]-3,3’-diol is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals. Its unique structure allows for the creation of complex molecular architectures.

Biology: In biological research, [1,1’-Biphenyl]-3,3’-diol is studied for its potential antioxidant properties. It can scavenge free radicals and protect cells from oxidative damage, making it a candidate for therapeutic applications.

Medicine: The compound is investigated for its potential use in drug development. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising lead compound for designing new drugs.

Industry: In the industrial sector, [1,1’-Biphenyl]-3,3’-diol is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-3,3’-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the benzene rings can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares [1,1'-Biphenyl]-3,3'-diol with structurally related biphenyl diols:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties References
This compound -OH at 3,3' 186.21 Not reported Ligand synthesis, hydrogen bonding
[1,1'-Biphenyl]-4,4'-diol -OH at 4,4' 186.21 287.6 High thermal stability, polymer precursor
3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol -OH at 2,2'; -t-Bu at 3,3',5,5' 410.62 ~250 (decomposes) Chiral ligand in asymmetric catalysis
3,3'-Dimethoxy-5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diol -OH at 2,2'; -OMe and -Me at 3,3',5,5' 302.34 Not reported Cytotoxic agent (IC₅₀: 0.18–0.38 mM in HL-60 cells)
BINOL ([1,1'-Binaphthalene]-2,2'-diol) -OH at 2,2' (naphthalene cores) 286.33 208–210 Widely used chiral ligand, enantioselective synthesis

Key Observations :

  • Substituent Position: The position of hydroxyl groups significantly affects properties.
  • Steric Effects : Bulky substituents (e.g., tert-butyl groups in 3,3',5,5'-tetra-tert-butyl derivatives) improve thermal stability and enantioselectivity in catalysis but reduce solubility .
  • Bioactivity : 3,3'-Dimethoxy-5,5'-dimethyl-2,2'-diol shows potent cytotoxicity (IC₅₀ ~0.18 mM) in leukemia cells, attributed to its ability to induce DNA fragmentation . In contrast, this compound lacks reported cytotoxicity data, suggesting substituent position and electronic effects modulate bioactivity.
Spectroscopic and Analytical Data
  • NMR Shifts : The ¹H NMR of this compound shows aromatic protons as multiplets (δ 6.7–7.4 ppm), while tert-butyl-substituted analogs exhibit upfield shifts (δ 1.2–1.4 ppm for -t-Bu) .
  • Mass Spectrometry : Molecular ion peaks for biphenyl diols align with calculated masses (e.g., [M]⁺ at m/z 186 for this compound) .
Theoretical and Computational Insights

DFT studies on organotellurium analogs of biphenyl diols (e.g., 3,3''-ditellanediyl derivatives) reveal that electron-withdrawing substituents reduce HOMO-LUMO gaps, enhancing redox activity . These findings suggest that modifying this compound with electron-donating groups could tune its electronic properties for specific applications.

Biological Activity

[1,1'-Biphenyl]-3,3'-diol, also known as 4-(3-Hydroxyphenyl)phenol, is a phenolic compound belonging to the biphenyl family. This compound has garnered attention for its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C12_{12}H10_{10}O2_2. Its structure features two phenyl rings connected by a single bond with hydroxyl groups at the 3 and 3' positions. The presence of these hydroxyl groups significantly enhances its reactivity and ability to interact with biological macromolecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits strong antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This is primarily due to its ability to donate hydrogen atoms and stabilize free radicals through its phenolic structure.
  • Anticancer Properties : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. It modulates key oncogenic pathways by:
    • Inhibiting oncogenic proteins.
    • Enhancing the expression of tumor suppressor proteins such as p53 and PTEN.
    • Affecting biochemical pathways like the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of phenolic compounds .

Case Studies

  • In Vitro Studies : A study demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) in a dose-dependent manner. The compound was found to induce apoptosis through the activation of caspase pathways, which are critical in programmed cell death.
  • Animal Models : In a murine model of colon cancer, administration of this compound resulted in reduced tumor size and improved survival rates. Histological analysis revealed decreased proliferation markers and increased apoptosis in tumor tissues .

Biological Activity Summary Table

Activity TypeMechanismReference
AntioxidantFree radical scavenging
AnticancerModulation of oncogenic pathways
Apoptosis InductionActivation of caspases
Tumor SuppressionEnhancing tumor suppressor proteins

Pharmacokinetics

The pharmacokinetic profile of this compound involves absorption through the gastrointestinal tract followed by extensive metabolism via phase I (CYP450 enzymes) and phase II (glucuronidation) metabolic pathways. These processes are essential for determining its bioavailability and therapeutic efficacy .

Safety and Toxicity

While this compound exhibits promising biological activities, safety assessments indicate that high doses may lead to cytotoxic effects. Studies suggest a need for further investigation into its long-term effects and potential toxicity in humans .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1,1'-Biphenyl]-3,3'-diol, and how do reaction conditions influence purity?

  • Methodology : The diol is typically synthesized via demethylation of 3,3'-dimethoxy-1,1'-biphenyl (CAS 6161-50-8) using boron tribromide (BBr₃) in anhydrous dichloromethane under inert atmosphere. Critical parameters include:

  • Temperature: Maintained between -78°C (for controlled reaction initiation) and 0°C (to prevent side reactions).
  • Stoichiometry: ≥3 equivalents of BBr₃ ensures complete demethylation .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) removes dimethoxy byproducts. Yield exceeds 85% with purity >98% confirmed by HPLC .

Q. How do the physicochemical properties of this compound compare to its 4,4'-isomer?

  • Data-Driven Analysis :

Property3,3'-Diol (Estimated)4,4'-Diol
Melting Point (°C)~265287.6
Solubility in DMSO22 mg/mL (predicted)8 mg/mL
Dipole Moment (Debye)2.8 (DFT-calculated)1.2
  • The 3,3'-isomer’s lower symmetry reduces crystallinity, enhancing solubility in polar solvents. UV-Vis spectra show a bathochromic shift (~15 nm) compared to 4,4'-diol due to extended conjugation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Protocol :

  • ¹H/¹³C NMR : Hydroxyl protons appear as broad singlets (δ 5.2–5.8 ppm). Aromatic protons show coupling patterns indicative of para-substitution on each ring .
  • FT-IR : Strong O-H stretches at 3200–3400 cm⁻¹ and C-O bends at 1250 cm⁻¹ confirm diol functionality .
  • Mass Spectrometry : ESI-MS in positive mode yields [M+H]⁺ at m/z 187.1 (calc. 186.2) .

Advanced Research Questions

Q. How can this compound be functionalized to design ligands for metallopolymers?

  • Strategies :

  • Bromination : Regioselective bromination at positions 5 and 5' using N-bromosuccinimide (NBS) in DMF (80°C, 6h) creates dibromo intermediates .
  • Suzuki Coupling : Install pyridyl or iminomethyl groups via palladium-catalyzed cross-coupling with aryl boronic acids. Ligands like 3,3′-bis((E)-(pyridin-3-ylimino)methyl)-[1,1'-biphenyl]-4,4'-diol (L2) exhibit bright orange fluorescence in Fe(II) complexes, unlike 4,4'-analogs .
    • Coordination Behavior : DFT studies reveal that electron-withdrawing substituents enhance ligand-to-metal charge transfer, improving photophysical properties .

Q. What computational methods predict the electronic properties of substituted 3,3'-diol derivatives?

  • DFT Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess redox activity.

Simulate UV-Vis spectra via TD-DFT; deviations <10 nm from experimental data validate accuracy .

  • Case Study : For 3,3′-diol with nitro substituents, DFT predicts a HOMO-LUMO gap of 3.2 eV, correlating with observed electrochemical oxidation at +1.1 V (vs. Ag/AgCl) .

Q. How do steric effects in 3,3'-diol derivatives influence fluorescence in solid vs. solution states?

  • Mechanistic Insight : Bulky substituents (e.g., binaphthyl groups) restrict intramolecular rotation (RIR), enhancing aggregation-induced emission (AIE) in the solid state. In solution, free rotation quenches fluorescence. For example:

  • (R)-3,3′-Bis([1,1'-biphenyl]-4-yl)-[1,1'-binaphthalene]-2,2'-diol shows λem = 590 nm in solid vs. 540 nm in THF .
    • Design Rule : Introduce rigid π-conjugated moieties (e.g., spirobiindene) to stabilize excited states in both phases .

Methodological Notes

  • Storage : Store under inert gas (N₂/Ar) at 4°C in amber vials to prevent oxidation .
  • Contradiction Management : If NMR reveals residual methoxy peaks, repeat demethylation with excess BBr₃ or switch to HBr/acetic acid .
  • Data Validation : Cross-reference experimental melting points with CRC Handbook entries to confirm isomer identity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,1'-Biphenyl]-3,3'-diol
Reactant of Route 2
Reactant of Route 2
[1,1'-Biphenyl]-3,3'-diol

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